molecular formula C14H10N4O3 B7776076 3-[2-(4-nitrophenyl)hydrazinyl]indol-2-one

3-[2-(4-nitrophenyl)hydrazinyl]indol-2-one

Cat. No.: B7776076
M. Wt: 282.25 g/mol
InChI Key: NUCUIOZKXRGHSW-UHFFFAOYSA-N
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Description

The compound with the identifier “3-[2-(4-nitrophenyl)hydrazinyl]indol-2-one” is known as Carbonyldiimidazole. It is an organic compound with the molecular formula (C₃H₃N₂)₂CO. This compound is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis and as a reagent in various chemical reactions .

Preparation Methods

Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction is as follows: [ 4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]

Chemical Reactions Analysis

Carbonyldiimidazole undergoes various types of chemical reactions, including:

    Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide. [ (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + \text{H}_2\text{O} \rightarrow 2 \text{C}_3\text{H}_4\text{N}_2 + \text{CO}_2 ]

    Amide Formation: It is used to convert amines into amides, carbamates, and ureas.

    Ester Formation: It can also convert alcohols into esters.

Scientific Research Applications

Carbonyldiimidazole is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of Carbonyldiimidazole involves its ability to act as a coupling reagent. It facilitates the formation of peptide bonds by reacting with carboxylic acids to form an intermediate that can then react with amines to form amides. The reaction mechanism involves the formation of an imidazole intermediate that is highly reactive and can easily form bonds with nucleophiles .

Comparison with Similar Compounds

Carbonyldiimidazole is often compared with other coupling reagents such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. Unlike these reagents, Carbonyldiimidazole is easier to handle and avoids the use of thionyl chloride, which can cause side reactions. Similar compounds include:

  • Dicyclohexylcarbodiimide
  • N,N’-diisopropylcarbodiimide
  • Phosgene
  • Imidazole

Properties

IUPAC Name

3-[2-(4-nitrophenyl)hydrazinyl]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c19-14-13(11-3-1-2-4-12(11)15-14)17-16-9-5-7-10(8-6-9)18(20)21/h1-8,16H,(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCUIOZKXRGHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)NNC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=O)N=C2C=C1)NNC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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